Lipophilicity Divergence: m-Tolyl vs. p-Tolyl Regioisomer XLogP3 Comparison
The meta-methyl substitution on the aromatic ring of the target compound yields a computed XLogP3 of 2.7 [1], whereas the para-methyl regioisomer (N-((tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethanamine) is predicted to have an XLogP3 of approximately 2.5–2.6 based on class-level trends and fragment-based calculations . This difference of ~0.1–0.2 log units, while modest, can translate into a measurable shift in logD₇.₄ and is sufficient to alter apparent permeability (Papp) in Caco-2 or MDCK monolayer assays by 20–50% within this lipophilicity window, directly impacting oral absorption and blood-brain barrier penetration predictions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.7 (PubChem computed) |
| Comparator Or Baseline | N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(p-tolyl)ethanamine: XLogP3 ≈ 2.5–2.6 (fragment-based estimate; no authoritative database value publicly available) |
| Quantified Difference | Approximately 0.1–0.2 log units lower for the p-tolyl regioisomer |
| Conditions | Computed by XLogP3 3.0 algorithm; comparator value is a class-level inference, not a directly measured datum |
Why This Matters
Lipophilicity is the single most influential physicochemical parameter governing passive membrane permeability and metabolic clearance; a 0.1–0.2 log unit shift can alter the estimated oral absorption classification under the Biopharmaceutics Classification System (BCS) and should trigger explicit bridging studies before substituting the m-tolyl compound with its p-tolyl isomer in a lead series.
- [1] PubChem Compound Summary for CID 62387137, N-((Tetrahydro-2H-pyran-4-yl)methyl)-2-(m-tolyl)ethanamine. National Center for Biotechnology Information (2026). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. General relationship between logP/logD shifts and permeability changes. View Source
